4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-7-12-10(8-2-4-9(14)5-3-8)6-11(18)15-13(12)17-16-7/h2-5,10H,6H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUDIAXLXYCENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine with substituted ethyl acetoacetate in acetic acid. The reaction mixture is refluxed for 28 hours, followed by cooling to room temperature . Another method involves the reaction of 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with substituted anilides in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.
Oxidation and Reduction Reactions: The pyrazole and pyridine rings can participate in oxidation and reduction reactions under specific conditions.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, dimethylformamide (DMF), acetic acid, and substituted anilides. Reaction conditions typically involve refluxing or stirring at room temperature, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. A study synthesized a series of derivatives based on this scaffold and evaluated their cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). The findings revealed that certain derivatives demonstrated potent anticancer activity, suggesting that modifications to the pyrazolo[3,4-b]pyridine core can enhance therapeutic efficacy .
Enzyme Inhibition
Compounds within this class have been investigated for their ability to inhibit specific enzymes linked to cancer progression and other diseases. For example, molecular docking studies have shown that derivatives can effectively bind to targets like TrKA (tropomyosin receptor kinase A), which is involved in cell survival and proliferation pathways .
Synthesis Techniques
The synthesis of 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step chemical reactions starting from readily available precursors. Recent advancements have introduced enantioselective synthesis methods that improve yield and specificity .
Case Study 1: Anticancer Evaluation
A study synthesized several pyrazolo[3,4-b]pyridine derivatives and assessed their anticancer activity through in vitro assays. The most promising candidate exhibited a significant reduction in cell viability across multiple cancer cell lines. This compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Molecular Docking Studies
In another investigation focusing on enzyme inhibition, researchers performed molecular docking simulations with various pyrazolo[3,4-b]pyridine derivatives. The results indicated strong binding affinities for TrKA and other relevant targets, supporting the hypothesis that these compounds could serve as lead compounds for drug development aimed at treating cancers driven by aberrant kinase activity .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with other molecular targets and pathways is still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physical Properties
Key structural analogs differ in substituents at positions 1, 3, 4, and 5 of the pyrazolo[3,4-b]pyridin-6-one core. These modifications significantly influence physical properties such as melting point, solubility, and spectral characteristics.
Table 1: Comparison of Substituents and Physical Properties
Key Observations :
- Electron-Withdrawing Groups: The 5-cyano substituent in compound 8e increases melting point (276–277°C) compared to non-cyano analogs .
- Aryl Substituents : Fluorophenyl (4f) and chlorophenyl groups enhance thermal stability, likely due to increased molecular rigidity .
- Trifluoromethyl Derivatives : Fluorinated analogs (e.g., compound 118) are prioritized for drug discovery due to improved metabolic stability and lipophilicity .
Biological Activity
4-(4-Chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉ClN₄O
- Molecular Weight : 262.69 g/mol
- CAS Number : 213462-12-5
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its potential in developing drugs targeting various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance:
- A derivative of this compound demonstrated cytotoxic effects against several cancer cell lines. Notably, it showed an IC₅₀ value of 1.00 ± 0.42 µM against erythroleukemia (HEL) cells and exhibited selectivity over normal Vero cells (IC₅₀ > 25 µM) with a selectivity index greater than 25-fold .
- Another study indicated that modifications to the pyrazolo[3,4-b]pyridine structure could enhance its cytotoxicity against breast cancer cell lines such as MCF7 and SKBR3 .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridines can be significantly influenced by structural modifications:
- Substituents at the 4-position (like chlorine or fluorine) enhance potency against various cancer types.
- The presence of electron-withdrawing groups has been correlated with increased cytotoxicity .
Case Studies
- Study on Erythroleukemia Cells : A specific derivative was tested for its cytotoxic effects on HEL cells and showed promising results with an IC₅₀ value indicating strong activity against this hematological tumor .
- Breast Cancer Cell Line Evaluation : Various derivatives were evaluated against MCF7 and SKBR3 cell lines, revealing significant variations in activity based on substituent patterns .
Data Summary Table
| Compound | IC₅₀ (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| 4-(4-Chlorophenyl)-... | 1.00 ± 0.42 | HEL | >25 |
| Derivative with 4-Fluoro | 0.59 | MCF7 | - |
| Derivative with 4-Methoxy | 0.85 | MCF7 | - |
| Derivative with 2-Furyl | 0.93 | MCF7 | - |
Q & A
What are the key considerations for synthesizing 4-(4-chlorophenyl)-3-methyl-pyrazolo[3,4-b]pyridin-6-one, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves multi-step pathways, such as cyclization of 4-chlorobenzaldehyde derivatives with heterocyclic precursors under acidic or catalytic conditions. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps .
- Temperature control : Reflux conditions (80–120°C) are often required for ring closure, but excessive heat may degrade intermediates .
- Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity in pyrazole ring formation .
To optimize yields, employ iterative reaction monitoring (TLC/HPLC) and adjust stoichiometric ratios of reactants (e.g., triazole or pyrimidine precursors) .
How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?
Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., chlorophenyl at C4, methyl at C3) and hydrogen bonding patterns .
- X-ray crystallography : Single-crystal analysis resolves fused-ring conformations and bond angles (e.g., dihedral angles between pyrazole and pyridinone rings) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClNO, expected m/z 297.07) and fragmentation patterns .
What experimental design strategies are recommended for assessing biological activity in vitro?
Advanced Research Question
Design assays around target-specific mechanisms:
- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., CDK2 or JAK2) to measure IC values. Include positive controls (e.g., staurosporine) and validate with dose-response curves .
- Cellular uptake studies : Radiolabel the compound (e.g., -methyl group) and quantify intracellular accumulation in cancer cell lines via scintillation counting .
- Negative controls : Include structurally analogous inactive compounds (e.g., 3-unsubstituted pyrazolo-pyridines) to isolate target-specific effects .
How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Advanced Research Question
Address discrepancies through:
- Dynamic NMR experiments : Probe temperature-dependent shifts caused by tautomerism or rotational barriers in the pyridinone ring .
- DFT calculations : Compare computed -NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
- Cross-validation : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous proton-carbon assignments .
What methodologies are effective for elucidating the compound’s mechanism of action at the molecular level?
Advanced Research Question
Integrate computational and biochemical approaches:
- Molecular docking : Simulate binding poses in ATP-binding pockets (e.g., using AutoDock Vina) to predict target kinases. Validate with site-directed mutagenesis .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to purified protein targets .
- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
How can thermal stability and degradation pathways be systematically analyzed?
Advanced Research Question
Employ thermochemical and spectroscopic methods:
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (T) under nitrogen/air atmospheres .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyridinone or demethylated analogs) after accelerated stability testing (40°C/75% RH) .
- Solid-state NMR : Monitor crystallinity changes during thermal stress to correlate stability with polymorphic forms .
What strategies mitigate challenges in purification, such as low solubility or co-eluting impurities?
Advanced Research Question
Optimize purification workflows:
- Gradient chromatography : Use C18 columns with acetonitrile/water gradients (5% → 95% ACN) to separate polar impurities .
- Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and purity (>98% by HPLC) .
- Ion-pair reagents : Add 0.1% trifluoroacetic acid to mobile phases for better peak resolution of charged intermediates .
How should researchers design studies to resolve contradictory bioactivity data across different cell lines?
Advanced Research Question
Address variability through:
- Panel testing : Evaluate the compound against diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions to assess metabolic stability .
- Proteomic profiling : Quantify target protein expression (e.g., Western blot) across cell lines to correlate activity with biomarker levels .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
